N-[Phosphono(~13~C)methyl]glycine
Overview
Description
It was first introduced in 1974 by Monsanto Company and has since become one of the most widely used herbicides in the world. Glyphosate is known for its effectiveness in controlling a wide range of weeds and grasses, making it a valuable tool for farmers and gardeners.
Preparation Methods
Synthetic Routes and Reaction Conditions: Glyphosate can be synthesized through several methods. One common industrial synthesis involves the reaction of glycine with formaldehyde and phosphorous acid. Another method involves the oxidation of N-(phosphonomethyl)-iminodiacetic acid (PhIDAA) . These methods typically require specific reaction conditions, such as controlled temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, glyphosate is produced on a large scale using efficient and cost-effective methods. One such method involves the dealkylation of N-substituted glyphosates, which is considered an “atom-efficient” process . This method minimizes waste and maximizes the yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: Glyphosate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its function as a herbicide and its interactions with other chemicals in the environment.
Common Reagents and Conditions: Common reagents used in reactions with glyphosate include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from reactions involving glyphosate depend on the specific reagents and conditions used. For example, oxidation reactions may produce different by-products compared to reduction or substitution reactions .
Scientific Research Applications
Glyphosate has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of phosphonate groups. In biology, it is used to investigate the effects of herbicides on plant physiology and biochemistry. In medicine, glyphosate has been studied for its potential effects on human health, although its safety remains a topic of debate. In industry, glyphosate is used in the production of various herbicide formulations .
Mechanism of Action
Glyphosate exerts its herbicidal effects by inhibiting the activity of the enzyme 5-enolpyruvylshikimic acid-3-phosphate synthase (EPSPS), which is involved in the biosynthesis of aromatic amino acids. This inhibition disrupts the production of essential amino acids, leading to the death of the plant . The molecular targets and pathways involved in this process are well-studied, making glyphosate a valuable tool for understanding plant biochemistry.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to glyphosate include other phosphonate-containing herbicides, such as glufosinate and fosamine. These compounds share similar chemical structures and modes of action but differ in their specific applications and effectiveness .
Uniqueness: Glyphosate’s uniqueness lies in its broad-spectrum activity and its ability to control a wide range of weeds and grasses. Its effectiveness, combined with its relatively low cost, has made it one of the most widely used herbicides globally.
Properties
IUPAC Name |
2-(phosphono(113C)methylamino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8NO5P/c5-3(6)1-4-2-10(7,8)9/h4H,1-2H2,(H,5,6)(H2,7,8,9)/i2+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDAORKBJWWYJS-VQEHIDDOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NCP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)O)N[13CH2]P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00711508 | |
Record name | N-[Phosphono(~13~C)methyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00711508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287399-30-8 | |
Record name | N-[Phosphono(~13~C)methyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00711508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 287399-30-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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